((2R,3R,4S,5S,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetra-O-benzyl-a-D-mannopyranoside is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of four benzyl groups attached to the mannopyranoside ring, which enhances its stability and makes it a valuable intermediate in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetra-O-benzyl-a-D-mannopyranoside can be synthesized from methyl α-D-mannopyranoside through a series of protection and deprotection steps. The process typically involves the benzylation of the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete benzylation.
Industrial Production Methods: While specific industrial production methods for 1,2,3,4-Tetra-O-benzyl-a-D-mannopyranoside are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetra-O-benzyl-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines in the presence of catalysts.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-Tetra-O-benzyl-a-D-mannopyranoside has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of glycoproteins and their role in cellular processes.
Medicine: It is involved in the development of glycosylation inhibitors, which have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-benzyl-a-D-mannopyranoside primarily involves its role as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups, allowing selective reactions at the anomeric center. This selective reactivity is crucial for the synthesis of glycosidic bonds, which are essential in the formation of oligosaccharides and glycoconjugates .
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
Comparison: 1,2,3,4-Tetra-O-benzyl-a-D-mannopyranoside is unique due to its specific configuration and the presence of benzyl groups, which provide stability and facilitate selective reactions. Compared to its analogs, it offers distinct advantages in glycosylation reactions due to its ability to form stable intermediates and its compatibility with various reaction conditions .
Properties
Molecular Formula |
C34H36O6 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33+,34+/m1/s1 |
InChI Key |
HYWPIYGUZWWMDH-ZOHVZMGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.